Technical Safety Guide: (1-Ethyl-5-nitro-1H-pyrazol-4-yl)methanol
Technical Safety Guide: (1-Ethyl-5-nitro-1H-pyrazol-4-yl)methanol
Identification & Physicochemical Profiling
Compound Name: (1-Ethyl-5-nitro-1H-pyrazol-4-yl)methanol CAS Registry Number: 2629163-08-0 (Provisional/Research Grade) Synonyms: 1-Ethyl-4-(hydroxymethyl)-5-nitropyrazole; 4-Hydroxymethyl-1-ethyl-5-nitro-1H-pyrazole. Molecular Formula: C₆H₉N₃O₃ Molecular Weight: 171.15 g/mol
Structural Integrity & Isomerism
This compound belongs to the class of N-alkylated nitro-pyrazoles . The position of the nitro group at C5 (adjacent to the N1-ethyl group) creates significant steric strain and electronic repulsion compared to the more stable 4-nitro isomer.
Key Structural Features:
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N1-Ethyl Group: Fixes the tautomeric form, preventing proton transfer.
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C5-Nitro Group: The "energetic" pharmacophore.[1] Its proximity to the N-ethyl group reduces thermal stability relative to 3- or 4-nitro isomers.
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C4-Methanol Group: A polar handle allowing for further functionalization (e.g., conversion to halides or aldehydes).
Physicochemical Properties (Predicted)
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Physical State: Pale yellow to orange solid (typical of nitro-pyrazoles).
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Melting Point: 85–95 °C (Estimated; lower than 4-nitro analogs due to steric twist).
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Solubility: Soluble in DMSO, DMF, Methanol, Ethyl Acetate. Poorly soluble in water and hexanes.
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Energetic Properties: HIGH. The molecule contains both a fuel source (ethyl/methanol) and an oxidizer (nitro) on a strained ring.
Hazard Identification & Toxicology (The "Why")
Energetic Instability (The Primary Risk)
Unlike standard organic intermediates, (1-Ethyl-5-nitro-pyrazol-4-yl)methanol must be treated as a High-Energy Material .
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Mechanism: The C5-nitro group is twisted out of planarity by the N1-ethyl group. This reduces conjugation and lowers the activation energy for denitro-decomposition or ring opening.
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Risk: Shock and friction sensitivity are likely elevated. Thermal runaway can occur if heated above 120°C or subjected to adiabatic compression (e.g., rapid grinding).
Toxicological Profile (Analog Read-Across)
Specific toxicological data is limited. The following profile is derived from structure-activity relationships (SAR) of 5-nitro-pyrazoles:
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Genotoxicity: High Concern. Nitro-heterocycles are frequently Ames positive (mutagenic) due to enzymatic reduction of the nitro group to a hydroxylamine, which alkylates DNA.
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Acute Toxicity: Likely Toxic if swallowed (Category 3). Nitro-pyrazoles interfere with cellular respiration and can cause methemoglobinemia.
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Irritation: Causes serious eye irritation and skin sensitization.
GHS Classification (Provisional)
| Hazard Class | Category | Hazard Statement |
| Self-Reactive Substances | Type C/D | H242: Heating may cause a fire. |
| Acute Toxicity (Oral) | Cat 3 | H301: Toxic if swallowed. |
| Germ Cell Mutagenicity | Cat 2 | H341: Suspected of causing genetic defects. |
| Eye Damage/Irritation | Cat 2A | H319: Causes serious eye irritation. |
Safe Handling & Engineering Controls
The "No-Metal" Rule
Never use metal spatulas. Metal-on-glass friction can initiate detonation in dry nitro-pyrazole dusts. Use conductive plastic, Teflon, or wood tools.
Engineering Controls
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Primary Containment: All weighing and transfer must occur inside a Class II Biosafety Cabinet or a Chemical Fume Hood with a blast shield.
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Anti-Static Environment: Use an ionizing bar or gun before handling the powder. Ground all vessels.
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Solvent Selection: Avoid dissolving in ethers (peroxide risk + shock sensitivity). Preferred solvents: Dichloromethane (DCM), Methanol.
Synthesis & Decomposition Pathway
The following diagram illustrates the synthesis logic and the critical thermal decomposition pathway that necessitates cold storage.
Figure 1: Synthesis and Critical Decomposition Pathway. Note the thermal instability threshold.
Emergency Response Protocols
Fire Fighting (Do NOT Fight Advanced Fires)
If the material is involved in a fire:
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Evacuate immediately to a distance of >300 meters.
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Do not use water jets. Water may spread the burning nitro-compound.
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Explosion Hazard: The compound supplies its own oxygen. Smothering is ineffective.
Spill Response (Wet Method)
Dry sweeping is FORBIDDEN.
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Mist the spill gently with a compatible solvent (e.g., Ethanol/Water 50:50) to suppress dust.
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Neutralize: Treat with 10% Sodium Carbonate solution to hydrolyze the matrix (slowly).
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Collect: Absorb onto vermiculite (do not use paper or organic rags).
Emergency Decision Matrix
Figure 2: Decision Matrix for Laboratory Emergencies involving Nitro-pyrazoles.
Storage & Stability
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Temperature: Store at -20°C . The 5-nitro isomer has a lower decomposition threshold than the 4-nitro isomer.
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Atmosphere: Store under Argon or Nitrogen . Oxygen promotes oxidative degradation.
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Incompatibility:
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Strong Reducing Agents (LiAlH4, Hydrazine): May cause explosive reduction of the nitro group.
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Strong Bases: Can deprotonate the hydroxymethyl group, leading to polymerization or ring cleavage.
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References
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Chemical Book. (2025).[2] 3-Nitro-1H-pyrazole Safety Data Sheet. Retrieved from
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BenchChem. (2025).[3] 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development. Retrieved from
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Taylor & Francis. (2024). Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. Retrieved from
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PubChem. (2024). (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol Compound Summary. Retrieved from
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Fisher Scientific. (2023). Safety Data Sheet: 4-Nitro-1H-pyrazole. Retrieved from
